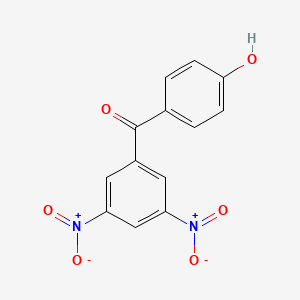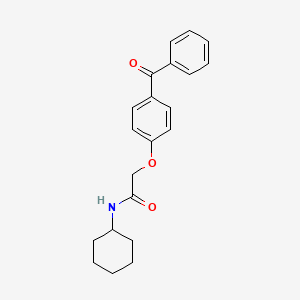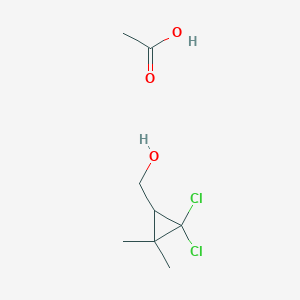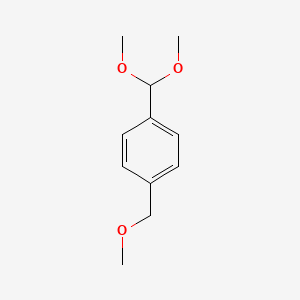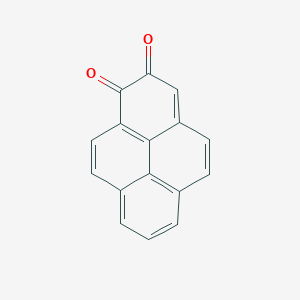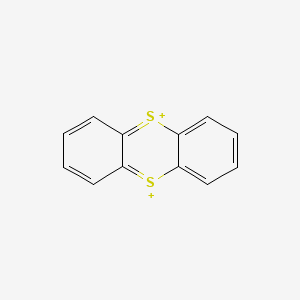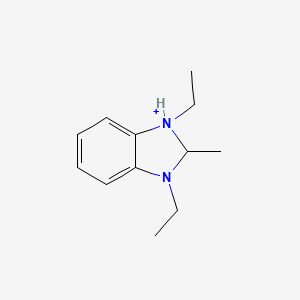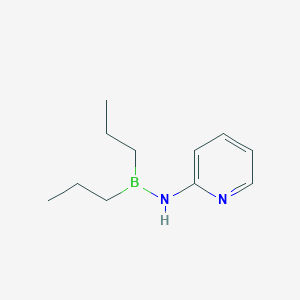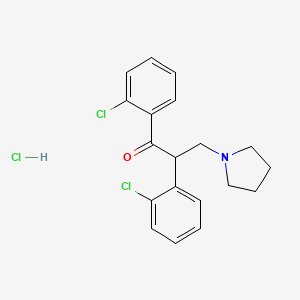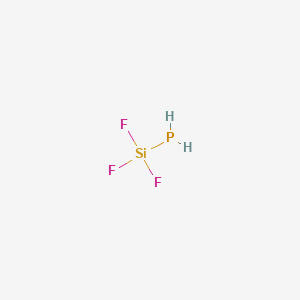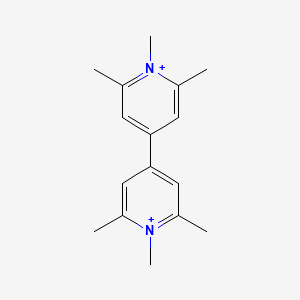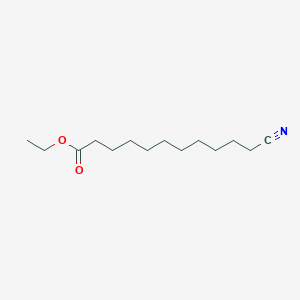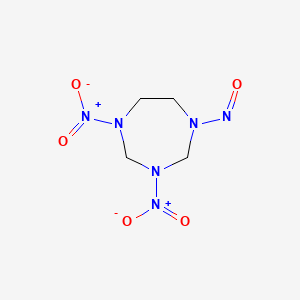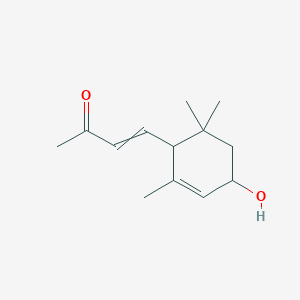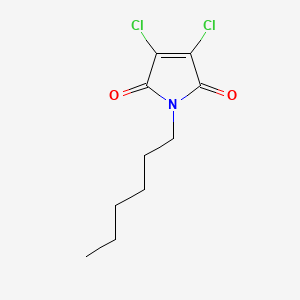
3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C10H13Cl2NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione typically involves the chlorination of 1-hexyl-1H-pyrrole-2,5-dione. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 3 and 4 positions of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 3,4-dichloro-1-hexyl-1H-pyrrole.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile, often with a base such as triethylamine.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 3,4-Dichloro-1-hexyl-1H-pyrrole.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Potential use in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers, dyes, and other industrial products.
作用機序
The mechanism of action of 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal function. The exact pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in pharmacology and biochemistry.
類似化合物との比較
3,4-Dichloro-1H-pyrrole-2,5-dione: A closely related compound with similar chemical properties but lacking the hexyl group.
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione:
1-Cyclododecyl-3-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)amino]-1H-pyrrole-2,5-dione: A more complex derivative with additional functional groups, used in specialized chemical research.
Uniqueness: The presence of the hexyl group in 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione imparts unique physical and chemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs. This makes it particularly useful in applications where these properties are advantageous, such as in the design of lipophilic drugs or materials.
特性
CAS番号 |
52106-40-8 |
|---|---|
分子式 |
C10H13Cl2NO2 |
分子量 |
250.12 g/mol |
IUPAC名 |
3,4-dichloro-1-hexylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H13Cl2NO2/c1-2-3-4-5-6-13-9(14)7(11)8(12)10(13)15/h2-6H2,1H3 |
InChIキー |
JAXZVAWDXNUFKV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C(=O)C(=C(C1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


